(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
57101-67-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c1-2-6(3-8)4-9-5-7-6/h5,8H,2-4H2,1H3 |
InChI Key |
GJQYUBSDVFSWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC=N1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 4,5 Dihydrooxazol 4 Yl Methanol and Analogous Dihydrooxazoles
Classical and Contemporary Approaches to Dihydrooxazole Ring Formation
The construction of the dihydrooxazole ring is most commonly achieved by forming two key bonds (C-O and C=N) via the cyclization of a bifunctional precursor, typically a β-hydroxy amide. Numerous methods have been developed to facilitate this transformation, ranging from direct condensations to multi-step sequences involving specific activation and cyclization reagents.
One of the most direct and widely employed methods for synthesizing dihydrooxazoles involves the reaction of a 2-amino alcohol with a carboxylic acid or its activated derivative. mdpi.com This approach first forms an N-(β-hydroxyethyl)amide intermediate, which then undergoes cyclodehydration to yield the target dihydrooxazole.
The use of highly reactive carboxylic acid derivatives, such as acyl chlorides , provides a straightforward route to the intermediate amide. The amino group of the 2-amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent cyclization of the resulting β-hydroxy amide is often promoted by heat or by using a dehydrating agent.
Alternatively, imidates , which can be prepared from nitriles, serve as effective precursors. The reaction of an imidate with a 2-amino alcohol proceeds under milder conditions compared to those required for carboxylic acids, often providing the dihydrooxazole product in good yields. This method is particularly useful when the corresponding nitrile is readily available.
| Reagent Type | Typical Conditions | Advantages | Disadvantages |
| Carboxylic Acids | High temperatures, dehydrating agents (e.g., TfOH) | Readily available starting materials | Harsh conditions may not be suitable for sensitive substrates |
| Acyl Chlorides | Base (e.g., pyridine (B92270), triethylamine), low to ambient temperature | High reactivity | Generates HCl byproduct, moisture-sensitive |
| Imidates | Mild heating, often acid or base-catalyzed | Milder conditions than carboxylic acids | Requires prior synthesis of the imidate from a nitrile |
| Esters | Lewis acid or base catalysis, elevated temperatures | Good functional group tolerance | Generally lower reactivity than acyl chlorides |
The condensation of 2-amino alcohols with aldehydes or ketones represents another fundamental strategy for dihydrooxazole synthesis. mdpi.com This pathway typically involves the initial formation of a hemiaminal or an imine, which then cyclizes to form an oxazolidine (B1195125) intermediate. Subsequent oxidation or rearrangement of the oxazolidine furnishes the desired 4,5-dihydrooxazole.
For instance, the condensation of an aldehyde with an amino alcohol like serine can form an oxazolidine, which is then oxidized to a 2,5-dihydrooxazole that isomerizes to the final oxazole (B20620) product. organic-chemistry.org This method allows for the direct conversion of aldehydes to the heterocyclic core without the need for intermediate purification. organic-chemistry.org The Claisen-Schmidt reaction, an aldol (B89426) condensation of ketones with aryl aldehydes, is a related transformation used to form α,β-unsaturated derivatives that can be precursors in more complex syntheses. libretexts.org
The success of these condensation reactions often depends on the reactivity of the carbonyl compound, with aldehydes generally being more reactive electrophiles than ketones. libretexts.org
The final ring-closing step in many dihydrooxazole syntheses is a dehydration reaction. The dehydrative cyclization of N-(β-hydroxyethyl)amides is the most common manifestation of this strategy. mdpi.com A variety of reagents have been developed to promote this transformation efficiently and under mild conditions.
Triflic acid (TfOH) has been shown to be a highly effective promoter for this cyclization, tolerating a range of functional groups and producing water as the sole byproduct. mdpi.com Other powerful dehydrating agents include the Burgess reagent and Deoxo-Fluor®, which facilitate the cyclodehydration of β-hydroxy amides, often with inversion of stereochemistry at the hydroxyl-bearing carbon. rsc.org Phosphorus oxychloride (POCl₃) is another classical reagent used for this purpose. researchgate.net
Dehydrohalogenation provides an alternative cyclization pathway. This method typically starts with a β-haloamide. Treatment with a base induces an intramolecular nucleophilic substitution, where the amide oxygen displaces the halide to form the dihydrooxazole ring.
| Reagent/Method | Key Features | Stereochemical Outcome |
| Triflic Acid (TfOH) | Promotes efficient cyclization of N-(β-hydroxyethyl)amides. mdpi.com | Inversion of stereochemistry at the α-hydroxyl position. mdpi.com |
| Deoxo-Fluor® | Fluorinating reagent used for cyclodehydration. rsc.org | Stereospecific, with inversion of configuration. rsc.org |
| Burgess Reagent | Mild and effective for sensitive substrates. rsc.org | Inversion of stereochemistry. |
| Phosphorus Oxychloride (POCl₃) | Classical, strong dehydrating agent. researchgate.net | Varies depending on substrate and conditions. |
| Base-induced Dehydrohalogenation | Intramolecular Williamson ether synthesis variant. | Inversion of stereochemistry at the halogen-bearing carbon. |
Nitriles are versatile and readily available precursors for the synthesis of 2-substituted dihydrooxazoles. researchgate.net The reaction of a nitrile with 2-aminoethanol, often catalyzed by a Lewis acid such as zinc acetate (B1210297) or cadmium acetate, is a well-established and scalable method. acs.orgacs.org This reaction proceeds via nucleophilic attack of the amino alcohol on the activated nitrile, followed by cyclization.
Another approach involves the reaction of nitriles with oxiranes (epoxides). This reaction, typically catalyzed by a strong acid, leads to the formation of a β-hydroxy nitrile intermediate, which can then be induced to cyclize to the dihydrooxazole ring. The regioselectivity of the oxirane ring-opening is a critical factor in this synthesis.
| Reactant Pair | Catalyst/Conditions | Mechanism Notes |
| Nitrile + 2-Aminoethanol | Lewis acids (e.g., Zn(OAc)₂, Cd(OAc)₂) acs.orgacs.org | Direct condensation and cyclization. |
| Nitrile + Oxirane | Strong acid catalysis (e.g., H₂SO₄) | Proceeds via a β-hydroxy amide intermediate after nitrile hydration. |
Intramolecular cyclization represents a powerful strategy for forming the dihydrooxazole ring, particularly for complex substrates where intermolecular reactions might be low-yielding. These methods typically involve the activation of a hydroxyl group in a β-hydroxy amide to facilitate nucleophilic attack by the amide oxygen. rsc.org
The Mitsunobu reaction is a classic example, utilizing a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol. This process occurs under mild, neutral conditions and characteristically proceeds with a complete inversion of stereochemistry at the alcohol center, making it highly valuable for stereocontrolled syntheses.
Burgess reagent-mediated cyclization offers another mild alternative for the dehydration of β-hydroxy amides. The reagent activates the hydroxyl group, transforming it into a good leaving group and promoting subsequent intramolecular cyclization. Like the Mitsunobu reaction, this method is known for proceeding with inversion of configuration. rsc.org
Enantioselective Synthesis of Chiral (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol and Related Derivatives
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric syntheses for chiral dihydrooxazoles. The primary strategy for achieving enantioselectivity in the synthesis of compounds like this compound involves the use of chiral, non-racemic starting materials.
The most common approach utilizes chiral 2-amino alcohols derived from the rich pool of natural and synthetic amino acids. For the target compound, a suitable precursor would be an enantiomerically pure form of 2-amino-2-ethylpropane-1,3-diol. When this chiral building block is subjected to one of the cyclization methods described above (e.g., reaction with a nitrile or acyl chloride), the stereochemistry at the C4 position of the resulting dihydrooxazole is retained from the starting material. This substrate-controlled approach is robust and widely used. For example, the synthesis of chiral poly((R)-2-ethyl-4-ethyl-2-oxazoline) has been achieved starting from the corresponding chiral alkanolamine. acs.org
Alternatively, asymmetric catalysis can be employed to induce enantioselectivity. This can involve the kinetic resolution of a racemic starting material or an enantioselective cyclization step guided by a chiral catalyst. For example, chiral iridium-based catalysts have been successfully used in the asymmetric hydrogenation of quinolines to produce chiral dihydroquinolines, demonstrating the power of metal catalysts in creating chiral heterocyclic structures. nih.gov While less common for dihydrooxazole synthesis than the chiral pool approach, catalytic methods remain an area of active research for accessing novel chiral structures.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino alcohols derived from amino acids. The chirality is transferred directly to the product. | Reaction of (R)-2-amino-2-ethylpropane-1,3-diol with propionitrile (B127096) and a Lewis acid catalyst. |
| Asymmetric Catalysis | A chiral catalyst (e.g., a metal-ligand complex) is used to favor the formation of one enantiomer over the other from a prochiral or racemic substrate. | Catalytic enantioselective Mukaiyama-Michael additions can be used to construct chiral precursors for heterocyclic synthesis. nih.gov |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Less common for direct dihydrooxazole synthesis but used in building blocks. |
Leveraging the Chiral Pool: Derivatization from Naturally Occurring Amino Acids and Other Chiral Precursors
The chiral pool approach is a powerful strategy for asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This method transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to specific stereoisomers. Amino acids and their derivatives, such as valinol and serine, are particularly valuable precursors for the synthesis of chiral 4-substituted-4,5-dihydrooxazoles. researchgate.netbaranlab.org
The general pathway involves the conversion of a chiral amino acid into a corresponding amino alcohol. For instance, the reduction of L-valine yields (S)-valinol, and L-serine provides (S)-serinol. These chiral amino alcohols serve as foundational synthons. The synthesis of the dihydrooxazole ring is typically achieved through cyclization with a suitable C1 source, such as a nitrile, imidate, or carboxylic acid derivative. The stereocenter from the amino acid directly becomes the stereocenter at the C4 position of the dihydrooxazole ring.
Key transformations in this approach include:
Reduction of Amino Acids: Carboxylic acid functionality of amino acids is reduced to an alcohol, commonly using reagents like lithium aluminum hydride (LiAlH₄), to form chiral amino alcohols. nih.gov
Cyclization: The resulting amino alcohol is then cyclized. A common method is the reaction with a nitrile under acidic conditions (e.g., the Ritter reaction) or conversion to an N-acyl derivative followed by cyclodehydration.
The use of serine is particularly relevant for synthesizing 4-(hydroxymethyl) substituted dihydrooxazoles. researchgate.netresearchgate.net The side chain of serine already contains the required hydroxymethyl group, simplifying the synthetic route.
Table 1: Chiral Pool Precursors for Dihydrooxazole Synthesis
| Chiral Precursor | Key Intermediate | Typical C1 Source for Cyclization | Resulting Dihydrooxazole Type |
|---|---|---|---|
| L-Valine | (S)-Valinol | Nitriles, Imidates | 4-isopropyl-4,5-dihydrooxazole |
| L-Serine | (S)-Serinol | Carboxylic acids, Nitriles | 4-(hydroxymethyl)-4,5-dihydrooxazole |
Asymmetric Catalytic Strategies for Stereoselective Dihydrooxazole Formation
In contrast to the chiral pool approach, asymmetric catalysis creates chirality from achiral or racemic starting materials through the action of a chiral catalyst. These methods offer flexibility and are not limited by the availability of natural chiral precursors. For the synthesis of dihydrooxazoles, strategies often involve the catalytic asymmetric cyclization of functionalized substrates.
Chemoenzymatic methods represent a powerful asymmetric catalytic strategy. For example, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the highly stereoselective hydroamination of substituted 2-aminophenols to fumarate, creating chiral amino acid precursors with excellent enantiomeric excess (>99% ee). nih.gov These precursors can then be cyclized chemically to form chiral dihydrobenzoxazinones, a related class of heterocycles, demonstrating the potential for enzymatic catalysis in generating the core stereochemistry. nih.gov
Another approach involves the catalytic desymmetrization of prochiral molecules. For instance, a copper-catalyzed asymmetric desymmetrization of 1,3-diols has been developed to produce optically active oxazolines in high yields and enantioselectivities. researchgate.net While this produces oxazolines, the principle of using a chiral catalyst to selectively cyclize one of two enantiotopic groups is a key strategy in asymmetric synthesis.
Diastereoselective Synthesis of 4-Substituted Dihydrooxazoles
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective synthesis of dihydrooxazoles often involves the reaction of a chiral substrate with a reagent in a way that the existing stereocenter directs the formation of a new one.
Heteroconjugate addition reactions have been employed for the diastereoselective synthesis of C-C bonds. In one example, a valinol-derived chiral template was used to induce chelation control in the addition of nucleophiles, establishing a new stereocenter with a predictable relationship to the one derived from valinol. researchgate.net Such strategies are fundamental for building up more complex substituted dihydrooxazoles where both the C4 and C5 positions, or substituents on the C4 side chain, are stereochemically defined. Cascade reactions, such as inter–intramolecular double Michael additions, also offer a route to highly substituted cyclic systems with excellent diastereoselectivity, a principle applicable to the synthesis of complex heterocyclic scaffolds. beilstein-journals.org
Recent Innovations and Advanced Synthetic Protocols
Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally benign methodologies. The synthesis of dihydrooxazoles has benefited from such innovations, including multi-component reactions, advanced catalytic cyclizations, and electro- or photochemical strategies.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org
A novel four-component reaction (M4CR) has been described involving the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles. nih.govacs.org This method leads to an assortment of N-amino-benzylated phenols, demonstrating the reactivity of the dihydrooxazole nucleus in complex, one-pot transformations. nih.govacs.org While this example illustrates a reaction of a dihydrooxazole, the principles of MCRs are widely applied to the synthesis of heterocycles. For example, the reaction of an amine, an aldehyde, a carboxylic acid, and an isocyanide (the Ugi four-component reaction) can be used to generate complex acyclic precursors that can subsequently be cyclized to form heterocycles. nih.gov The development of MCRs that directly assemble the dihydrooxazole ring from simple starting materials is an active area of research.
Transition Metal-Catalyzed (e.g., Copper, Palladium, Gold) and Organocatalytic Cyclizations
Both transition metals and small organic molecules (organocatalysts) are extensively used to catalyze the cyclization reactions that form the dihydrooxazole ring, often under mild conditions with high functional group tolerance.
Transition Metal Catalysis:
Copper (Cu): Copper catalysis is effective for constructing dihydrooxazole rings. A [3+2]-type condensation reaction of α,β-unsaturated ketoximes with activated ketones has been achieved using a copper catalyst, providing a straightforward route to highly substituted dihydrooxazoles. rsc.org
Palladium (Pd): Palladium catalysts are versatile for C-O and C-N bond formation. Ligand-free Pd(OAc)₂ has been used to catalyze a one-pot reaction of acid chlorides and propargylamine, which can be selectively modulated to yield either oxazolines (dihydrooxazoles) or fully aromatic oxazoles. researchgate.net
Gold (Au): Gold catalysts, particularly Au(III) species, are known for their ability to activate alkynes and allenes toward nucleophilic attack. Gold-catalyzed cyclization of propargylamides is a common method for synthesizing oxazoles and can be adapted for dihydrooxazole synthesis. researchgate.netresearchgate.net
Organocatalysis: Organocatalysis avoids the use of often expensive and toxic metals. Chiral organocatalysts can induce enantioselectivity in cyclization reactions through non-covalent interactions like hydrogen bonding. beilstein-journals.org For instance, an organocatalytic methodology for the selective synthesis of oxazolines from allyl amides has been developed. researchgate.net The reaction proceeds via an epoxidation/cyclization sequence, and by choosing appropriate conditions, the inherent regioselectivity of the cyclization can be overcome to favor the 5-exo cyclization needed for the dihydrooxazole ring. researchgate.net
Table 2: Comparison of Catalytic Cyclization Methods
| Catalyst Type | Catalyst Example | Substrates | Key Advantage |
|---|---|---|---|
| Transition Metal | Copper(I/II) salts | α,β-Unsaturated ketoximes, Ketones | Good functional group tolerance. rsc.org |
| Pd(OAc)₂ | Acid chlorides, Propargylamine | Switchable selectivity between oxazolines and oxazoles. researchgate.net | |
| AuBr₃ | Propargylic amides | Mild reaction conditions. researchgate.net | |
| Organocatalyst | 2,2,2-Trifluoroacetophenone | Allyl amides | Metal-free, bypasses inherent regioselectivity. researchgate.net |
Electrochemical and Photoredox-Mediated Dihydrooxazole Synthesis
Electrosynthesis and photoredox catalysis are emerging as powerful, sustainable tools in organic chemistry. These methods use electricity or visible light, respectively, to generate reactive intermediates under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.
Electrochemical Synthesis: Electrochemical methods use an electric current to drive oxidation or reduction, avoiding the need for stoichiometric chemical oxidants or reductants. acs.org An indirect ("ex-cell") electrochemical synthesis of benzoxazoles from imines has been reported using a recyclable iodine(I)/iodine(III) redox mediator. acs.org While targeting a related aromatic system, this approach highlights the potential for electrosynthesis in C-O/C-N bond formation and cyclization. A direct electrochemical method for synthesizing isoxazolines (isomers of dihydrooxazoles) from aldoximes and alkenes has also been developed, proceeding through a proposed stepwise, radical-mediated mechanism. nih.gov
Photoredox-Mediated Synthesis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes. This has been applied to the generation of nitrile oxides from hydroxyimino acids for the synthesis of isoxazolines and isoxazoles. manchester.ac.ukrsc.org This method shows broad functional group compatibility and proceeds under very mild conditions. manchester.ac.uk Dual catalytic systems combining a photoredox catalyst with a copper catalyst have also been used for the C-H arylation of azoles, demonstrating the power of merging photocatalysis with transition metal catalysis to forge new bonds under gentle conditions. rsc.org These advanced methods offer promising future avenues for the efficient and green synthesis of dihydrooxazoles.
Green Chemistry Approaches and Sustainable Synthetic Routes for Dihydrooxazoles
The development of synthetic methodologies in modern organic chemistry is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its analogs, the focus has shifted from traditional methods, which often rely on harsh reagents and produce significant waste, to more environmentally benign strategies. These green approaches prioritize atom economy, the use of renewable resources, safer solvents, and catalytic efficiency.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comwikipedia.org High atom economy is characteristic of reactions like additions and rearrangements, which maximize the use of starting materials. acs.orgrsc.org
A prominent example of an atom-economical route to dihydrooxazoles (also known as oxazolines) is the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com In one such method, triflic acid (TfOH) is used to promote the cyclization, a process that yields water as the sole byproduct. This stands in stark contrast to classical methods that employ stoichiometric dehydrating agents like the Burgess reagent or triphenylphosphine/diethyl azodicarboxylate (DEAD), which generate significant amounts of chemical waste. mdpi.com The reaction can also be performed as a one-pot synthesis directly from readily available carboxylic acids and amino alcohols, further enhancing its efficiency. mdpi.com
Table 1: Comparison of Dehydrative Cyclization Methods for Dihydrooxazole Synthesis
| Method | Reagent/Catalyst | Byproducts | Atom Economy | Key Advantages |
|---|---|---|---|---|
| Traditional | Burgess Reagent, Ph₃P/DEAD, DAST | Stoichiometric phosphine oxides, sulfur compounds, etc. | Low | Well-established, effective for sensitive substrates. |
| Green Approach | Triflic Acid (TfOH) | Water | High | Minimal waste, catalytic process, potential for one-pot synthesis. mdpi.com |
This table provides a generalized comparison. Ph₃P/DEAD refers to the Mitsunobu reaction conditions. DAST is Diethylaminosulfur trifluoride.
The choice of solvent is critical to the environmental impact of a synthetic process. Green chemistry encourages the use of safer, non-toxic, and recyclable solvents, or eliminating solvents altogether.
Ionic Liquids: A catalyst-free methodology for synthesizing 2-aryl-2-oxazolines utilizes an ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), as a neutral reaction medium. tandfonline.com This approach is operationally simple, features an easy workup procedure, and avoids the use of volatile organic compounds (VOCs). tandfonline.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has been employed as a green medium for the cationic ring-opening polymerization (CROP) of oxazoline (B21484) monomers to produce poly(2-oxazolines). researchgate.net scCO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture by depressurization.
Alternative Energy Sources: Microwave and ultrasound irradiation are recognized as green techniques that can accelerate reaction rates, reduce energy consumption, and often improve product yields. nih.govbenthamdirect.com These methods offer an alternative to conventional heating for driving the synthesis of oxazoline derivatives. nih.gov
The transition from stoichiometric reagents to catalytic processes is a fundamental tenet of green chemistry, as catalysts can increase reaction efficiency and reduce waste.
Acid Catalysis: As mentioned, catalytic amounts of strong acids like TfOH can efficiently promote the dehydrative cyclization to form the dihydrooxazole ring, generating only water as a byproduct. mdpi.com
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally friendly route for chemical synthesis. While specific biocatalytic routes to this compound are still emerging, related research shows significant promise. For instance, bacterial hemoglobin (VHb) has been successfully used as a biocatalyst for the synthesis of benzoxazoles in water under mild conditions. chemistryviews.org Furthermore, aldoxime dehydratases have been applied in the asymmetric ring-opening of related dihydroisoxazoles, demonstrating the potential of enzymes to perform complex transformations on similar heterocyclic systems. rsc.orgresearchgate.net The application of such biocatalysts could provide a sustainable pathway using mild, aqueous conditions.
A long-term goal of sustainable chemistry is to replace petrochemical feedstocks with renewable, bio-based alternatives. researchgate.net The core precursors for this compound are an amino alcohol and a carboxylic acid derivative. Green chemistry principles encourage sourcing these building blocks from biomass.
Bio-derived Amino Alcohols: Amino alcohols can potentially be synthesized from amino acids, which are readily available through fermentation processes.
Carbohydrate-Based Feedstocks: Abundant carbohydrates from sources like lignocellulose can be converted into platform chemicals. libretexts.org For example, fructose (B13574) can be transformed into compounds that serve as building blocks for more complex organic synthesis. libretexts.org The development of biorefineries will be crucial in making these renewable feedstocks economically viable for producing fine chemicals like dihydrooxazole precursors. psu.edu
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-butyl-3-methylimidazolium bromide ([bmim]Br) |
| Benzoxazole |
| Burgess reagent |
| Carbon Dioxide (CO₂) |
| Diethylaminosulfur trifluoride (DAST) |
| Diethyl azodicarboxylate (DEAD) |
| Fructose |
| N-(2-hydroxyethyl)amides |
| Triflic acid (TfOH) |
| Triphenylphosphine (Ph₃P) |
Ring-Opening Reactions and Transformations of the Dihydrooxazole Moiety
The dihydrooxazole ring, while relatively stable, can undergo cleavage under both nucleophilic and acidic conditions. This reactivity is central to its application as a monomer in polymerization and as a synthetic intermediate.
Nucleophilic Ring-Opening Pathways and Mechanisms
The ring-opening of 4,5-dihydrooxazoles by nucleophiles typically requires prior activation of the ring by an electrophile. The nitrogen atom of the oxazoline ring acts as a nucleophile, reacting with an electrophile (E+) to form a positively charged oxazolium intermediate. This activation makes the ring susceptible to attack by a nucleophile (Nu-).
The mechanism proceeds as follows:
Activation : The nitrogen atom attacks an electrophile, forming a cationic oxazolium species.
Nucleophilic Attack : A nucleophile can then attack one of the electrophilic carbon atoms of the ring, typically the C2 or C5 position, leading to ring cleavage.
This process has been observed in various multicomponent reactions. For instance, after activation with a Lewis acid, aryl nucleophiles have been shown to add to the C5 position of the oxazolium intermediate. nih.gov Similarly, reaction with ethyl chloroformate leads to the formation of an oxazolium species that is subsequently opened by the chloride anion. nih.gov Water can also act as an "opportunistic" nucleophile, intercepting the cationic intermediate to yield a ring-opened product. nih.govacs.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Electrophilic Activator | Nucleophile | Site of Attack | Resulting Product Type |
|---|---|---|---|
| Lewis Acid | Aryl Grignard Reagent | C5 | N-(2-hydroxyethyl) amine derivative |
| Ethyl Chloroformate | Chloride (Cl⁻) | C2 or C5 | N-acylated aminoethyl chloride |
| Brønsted Acid | Secondary Amine | C2 or C5 | N-(2-aminoethyl) amide |
| Alkyl Halide | Water (H₂O) | C2 or C5 | N-(2-hydroxyethyl) amide |
Acid-Catalyzed Ring-Opening and Hydrolysis Mechanisms
Under acidic conditions, the dihydrooxazole ring can be protonated at the nitrogen atom, which activates the ring for nucleophilic attack by a weak nucleophile like water, leading to hydrolysis. The generally accepted mechanism for acid-catalyzed hydrolysis involves the following steps:
Protonation : The nitrogen atom is protonated by an acid (H+), forming a cationic oxazolium ion.
Nucleophilic Attack by Water : A water molecule attacks either the C2 or C5 carbon. Attack at C2 is often favored, leading to a tetrahedral intermediate.
Ring Cleavage : The C-O bond of the ring cleaves, resulting in the formation of an N-(2-hydroxyethyl) amide, which is the ester of an amino alcohol.
Studies on the acidic hydrolysis of a related N-acetylneuraminic 4,5-oxazoline have shown that this reaction yields a 2,3-unsaturated amino ester. nih.govresearchgate.net This highlights the utility of acid-catalyzed ring-opening for generating functionalized amino alcohol derivatives. The reaction is typically initiated by protonation or alkylation of the nitrogen atom, which facilitates the nucleophilic attack by generating a positive charge on the oxazoline ring. nih.gov
Ring-Opening Polymerization and Formation of Poly(2-oxazoline)s
Dihydrooxazoles, more commonly referred to as 2-oxazolines in polymer chemistry, are important monomers for cationic ring-opening polymerization (CROP). This process yields poly(2-oxazoline)s (POx), a class of polymers with a polyamide structure analogous to polypeptides. researchgate.net
The mechanism of CROP involves three main stages:
Initiation : An electrophilic initiator, such as methyl tosylate (MeOTs) or a rare-earth metal triflate, reacts with the nitrogen atom of the oxazoline monomer to form a cationic oxazolinium propagating species. researchgate.netrsc.org
Propagation : The propagation proceeds via a nucleophilic attack of another monomer on the activated cationic chain end. This process can be living in nature, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. rsc.orgacs.org
Termination : The polymerization is concluded by the addition of a nucleophilic terminating agent, such as water or piperazine (B1678402), which reacts with the active chain end. acs.org
However, the polymerization of 4-substituted oxazolines like this compound is known to be more challenging. The presence of substituents at the C4 and C5 positions can introduce significant steric hindrance, which may impede the polymerization process compared to monomers substituted only at the C2 position. acs.org Despite this, studies have demonstrated that 2,4-disubstituted and 4,5-disubstituted oxazolines can be polymerized to form functional polymers. acs.org
Table 2: Common Initiators for Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
| Initiator Class | Specific Examples |
|---|---|
| Alkyl Sulfonates | Methyl tosylate (MeOTs), Methyl triflate (MeOTf) |
| Alkyl Halides | Methyl iodide (MeI), Benzyl bromide (BnBr) |
| Lewis Acids | Rare-earth metal triflates (e.g., Sc(OTf)₃) |
| Protic Acids | Triflic acid (TfOH) |
Reactions Involving the Hydroxymethyl Substituent at C4
The primary alcohol functional group at the C4 position of this compound allows for a range of chemical modifications, independent of the dihydrooxazole ring, provided that reaction conditions are chosen to maintain the integrity of the ring.
Derivatization to Esters, Ethers, and Other Functional Groups
The hydroxymethyl group can be readily converted into other functional groups using standard organic synthesis protocols. The oxazoline ring is generally stable under many of these conditions. wikipedia.org
Esterification : The primary alcohol can be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine), or directly with a carboxylic acid under acidic catalysis (Fischer esterification).
Etherification : Ethers can be formed, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Silyl ethers can also be formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base. acs.org
Table 3: Potential Derivatization Reactions of the C4-Hydroxymethyl Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester (-O-CO-R) |
| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (-O-CO-R) |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether (-O-R) |
| Silylation | Trimethylsilyl chloride (TMSCl), Et₃N | Silyl Ether (-O-Si(CH₃)₃) |
Oxidation and Reduction Chemistry of the Primary Alcohol
The oxidation state of the primary alcohol can be modified to yield aldehydes or carboxylic acids.
Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). masterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.comresearchgate.net Care must be taken as harsh acidic or basic conditions could potentially induce ring-opening of the dihydrooxazole moiety.
Table 4: Expected Oxidation Products of the C4-Hydroxymethyl Group
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | (4-Ethyl-4,5-dihydrooxazol-4-yl)carbaldehyde |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 4-Ethyl-4,5-dihydrooxazole-4-carboxylic acid |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-Ethyl-4,5-dihydrooxazole-4-carboxylic acid |
Reduction : The hydroxymethyl group is already in a reduced state. Further reduction to a methyl group is possible but requires a multi-step process. A common method involves converting the alcohol to a good leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting tosylate can then be reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Stereochemical Aspects and Chiral Control in 4 Ethyl 4,5 Dihydrooxazol 4 Yl Methanol Chemistry
Analysis of the Quaternary Chiral Center at C4 in Dihydrooxazole Systems
The C4 position of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is a fully substituted carbon atom, bonded to an ethyl group, a hydroxymethyl group, a nitrogen atom (N3), and a methylene (B1212753) group (C5) within the dihydrooxazole ring. The presence of this quaternary stereocenter introduces significant conformational rigidity to the five-membered ring. This rigidity is a desirable trait in the design of chiral ligands, as it can lead to more predictable and higher levels of stereochemical control in catalytic reactions. nih.gov
The spatial arrangement of the four different substituents around the C4 center dictates the absolute configuration (R or S) of the molecule. The interplay of steric and electronic effects of the ethyl and hydroxymethyl groups influences the puckering of the dihydrooxazole ring and the preferred orientation of these substituents. This, in turn, affects how the molecule interacts with other chiral molecules or metal centers in catalytic applications. Computational studies on related heterocyclic systems can provide insights into the conformational preferences and the energetic barriers between different conformations of such 4,4-disubstituted dihydrooxazoles. nih.govrsc.org
Strategies for Enantioselective and Diastereoselective Synthesis of this compound
The controlled synthesis of a specific stereoisomer of this compound is a key challenge. The primary precursor for the synthesis of this and related 4,4-disubstituted oxazolines is often a chiral amino alcohol. In this case, 2-amino-2-ethyl-1,3-propanediol (B89701) serves as the foundational building block. The stereoselective synthesis of this precursor is the first critical step in controlling the stereochemistry of the final dihydrooxazole.
Application of Chiral Auxiliaries and Asymmetric Catalysts
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov In the synthesis of chiral 2-amino-1,3-propanediols, and by extension, the target dihydrooxazole, chiral auxiliaries can be employed to control the formation of the quaternary stereocenter.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, can facilitate the enantioselective synthesis of the amino alcohol precursor or the direct asymmetric cyclization to form the dihydrooxazole ring. Ligands containing chiral oxazoline (B21484) motifs are themselves widely used in a vast array of metal-catalyzed asymmetric transformations, highlighting the importance of this structural class. acs.orgutexas.edubldpharm.comnih.gov The development of catalysts for the specific construction of 4,4-disubstituted dihydrooxazoles is an active area of research.
Substrate-Controlled Stereoselectivity in Cyclization Reactions
Substrate-controlled synthesis relies on the inherent chirality of the starting material to direct the stereochemistry of subsequent transformations. If an enantiomerically pure form of 2-amino-2-ethyl-1,3-propanediol is obtained, its cyclization to form the dihydrooxazole ring can proceed with retention of configuration at the C4 center. The cyclization is typically achieved by reacting the amino diol with a carboxylic acid derivative (such as an acid chloride, ester, or nitrile) under conditions that promote dehydration and ring closure. The choice of reaction conditions is crucial to prevent racemization at the newly formed stereocenter or at the pre-existing one. Diastereoselective approaches to substituted 2-amino-1,3-propanediols have been developed, which can then be converted to the corresponding oxazolidin-2-ones, structurally related to the target dihydrooxazole. scielo.br
Stereochemical Stability, Epimerization, and Racemization Pathways
The stereochemical integrity of the C4 chiral center is critical for the application of this compound in asymmetric synthesis. Epimerization (the change in configuration at one of several stereocenters) or racemization (the formation of an equal mixture of enantiomers) would diminish its utility as a chiral directing group.
The dihydrooxazole ring is generally stable under neutral and basic conditions. However, under acidic conditions, the ring can be susceptible to hydrolysis. More pertinent to its stereochemical stability is the potential for racemization. For some related heterocyclic systems like imidazolines, racemization has been observed under strongly basic conditions, proceeding through a ring-opening mechanism to form a stabilized anionic intermediate. nih.gov While dihydrooxazoles are generally more stable, the possibility of epimerization at C4, especially if the substituent at C2 can stabilize an adjacent carbanion, should be considered.
Furthermore, studies on the racemization of amino acids in peptides have implicated the formation of oxazoline intermediates as a pathway for the loss of stereochemical information under acidic hydrolysis conditions. This suggests that the dihydrooxazole ring itself could, under certain conditions, participate in reactions that compromise the stereochemical purity at the C4 center. rsc.org
Influence of Absolute and Relative Stereochemistry on Molecular Recognition and Catalytic Performance
The absolute and relative stereochemistry of chiral ligands is a determining factor in their ability to induce enantioselectivity in catalytic reactions. The precise three-dimensional arrangement of the substituents on the dihydrooxazole ring of this compound will dictate how it coordinates to a metal center and how it creates a chiral environment around the catalytic site. nih.gov
The ethyl and hydroxymethyl groups at the C4 position create a specific chiral pocket that can differentiate between the prochiral faces of a substrate. The hydroxyl group can also participate in secondary interactions, such as hydrogen bonding, which can further enhance stereochemical discrimination and influence the transition state of the reaction.
In the realm of molecular recognition, the defined stereochemistry of this compound allows for specific interactions with other chiral molecules. This is the basis for its potential use in chiral sensors or as a resolving agent for the separation of enantiomers. nih.govresearchgate.netresearchgate.netnih.gov The development and application of chiral trisoxazolines, which contain multiple oxazoline units, have shown increasing promise in both asymmetric catalysis and molecular recognition. nih.gov The specific stereoisomer of this compound that is used will have a profound impact on the efficiency and selectivity of these applications.
Advanced Spectroscopic and Structural Characterization of 4 Ethyl 4,5 Dihydrooxazol 4 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as an indispensable tool for the structural analysis of organic molecules, including oxazoline (B21484) derivatives. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and spatial arrangement of the molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure by providing information on the chemical environment of each proton and carbon atom. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the multiplicity (splitting pattern) of ¹H signals reveals the number of neighboring protons.
For instance, in the analysis of a closely related derivative, diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, the signals corresponding to the oxazoline ring are clearly identifiable. researchgate.net The methylene (B1212753) protons of the oxazoline ring (at position 5) typically appear as an AB quartet, indicating their diastereotopic nature. researchgate.net The methyl group at the C4 position would present as a singlet, while the methylene protons of the substituent attached to C4 also show distinct signals. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts for the carbons in the oxazoline ring are characteristic: C2 (the imine carbon) is typically found significantly downfield, while C4 and C5 appear in the aliphatic region.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Substituted-4,5-dihydrooxazole Derivative. Data derived from diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate. researchgate.net
| Position/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (on C4) | ~1.3 | s | ~23 |
| CH₂ (on C4) | ~4.6-4.8 | ABq | ~51 |
| CH₂ (on C5) | ~4.1-4.4 | ABq | ~71 |
| C4 | - | - | ~70 |
| C2 | - | - | ~165 |
| Phenyl (on C2) | ~7.4-8.0 | m | ~128-132 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle. These techniques reveal correlations between nuclei, confirming connectivity and providing stereochemical insights.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to trace the spin systems within a molecule, for example, confirming the connectivity between adjacent protons in a substituent chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is an essential step for definitively assigning carbon signals based on the assignments of their attached protons. For an oxazoline derivative, HSQC would show cross-peaks between the protons and carbons of the CH₂ groups at positions 4 and 5, and the CH₃ group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly valuable for determining stereochemistry and conformation. For chiral centers like C4 in (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol derivatives, NOESY can reveal the relative orientation of substituents.
Table 2: Key 2D NMR Correlations for a 4-Substituted-4,5-dihydrooxazole Derivative. Illustrative correlations based on the structure of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate. researchgate.net
| Experiment | Correlating Nuclei | Type of Information |
| COSY | Protons on adjacent carbons in ethyl group | ¹H-¹H connectivity within a spin system |
| HSQC | C5-H₂ with C5; C4-CH₂ with C4; C4-CH₃ with C4-CH₃ | Direct ¹H-¹³C one-bond correlations |
| HMBC | C4-CH₃ protons with C4, C5, and substituent C | Long-range ¹H-¹³C two- and three-bond correlations, establishing connectivity between fragments |
| NOESY | C4-substituent protons with C5 protons | Through-space proximity, aiding stereochemical assignment |
In-situ NMR Studies for Reaction Monitoring and Mechanistic Insights
In-situ NMR spectroscopy is a powerful method for studying chemical reactions in real-time directly within the NMR tube. rsc.org This technique allows for the monitoring of the consumption of reactants, the formation of intermediates, and the appearance of products, providing detailed kinetic and mechanistic information. rsc.orgrsc.org
For the synthesis of this compound and its derivatives, in-situ ¹H NMR can be employed to follow the cyclization reaction. researchgate.net By tracking the characteristic signals of the starting materials and the oxazoline product over time, one can optimize reaction conditions such as temperature and catalyst loading. rsc.orgrsc.org This approach is particularly valuable for understanding the mechanism of ring formation and identifying any potential side reactions or unstable intermediates. researchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone of molecular characterization, providing precise information on molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. pnnl.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound. For this compound derivatives, HRMS would be used to confirm that the experimentally determined molecular formula matches the theoretically calculated one, thereby validating the structure proposed by NMR analysis. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br It is an excellent tool for assessing the purity of a sample and confirming the identity of its components. rsc.org
In the context of this compound derivatives, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC provides one layer of identification, while the mass spectrum serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra or by analyzing its fragmentation pattern, the identity of the compound can be confirmed. impactfactor.org This technique is also highly effective at detecting and identifying any residual starting materials or by-products, thus providing a comprehensive assessment of sample purity. rsc.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal evidence of a molecule's absolute configuration. This method is crucial for understanding the solid-state properties of a compound.
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal packing focuses on how molecules are arranged in a crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions significantly influence the physical properties of the solid, including melting point, solubility, and stability. A comprehensive search of crystallographic databases and scientific literature did not yield any published crystal structures for this compound or its close derivatives. Therefore, a specific analysis of its crystal packing and intermolecular forces cannot be provided at this time.
Conformational Analysis in the Crystalline State
The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the solid-state environment. X-ray crystallography provides a snapshot of the preferred conformation of a molecule in the crystalline state. This information is valuable for understanding structure-activity relationships. Due to the lack of crystallographic data for this compound, a detailed conformational analysis in the crystalline state remains unfeasible.
Chiral Chromatography for Enantiomeric Purity and Separation (e.g., Chiral High-Performance Liquid Chromatography)
As this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is of paramount importance in fields such as pharmaceuticals, where different enantiomers can exhibit distinct biological activities.
Despite the general utility of chiral HPLC, no specific methods or applications for the enantiomeric separation of this compound have been reported in the scientific literature. The development of such a method would typically involve screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. Without experimental data, a discussion of retention times, resolution factors, or enantiomeric excess for this specific compound is not possible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
While a predicted IR spectrum could be generated through computational methods, no experimentally obtained IR spectra for this compound are available in the public domain. A hypothetical analysis would anticipate characteristic peaks for the O-H stretch of the alcohol, C-O stretches, the C=N stretch of the dihydrooxazole ring, and C-H stretches of the ethyl and methylene groups. However, without actual data, a precise assignment of absorption frequencies and a detailed interpretation of the spectrum cannot be presented.
Computational and Theoretical Investigations of 4 Ethyl 4,5 Dihydrooxazol 4 Yl Methanol Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energetics.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol, DFT studies would be instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energies and reaction thermodynamics. This information is crucial for predicting the feasibility and kinetics of chemical transformations involving this compound. For instance, DFT could be used to model its behavior in asymmetric synthesis, a common application for oxazoline-containing molecules.
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net Comparing these theoretical spectra with experimental data can confirm the molecule's structure and purity.
Furthermore, these calculations can explore the molecule's conformational landscape. By identifying low-energy conformers and the energy barriers between them, researchers can understand the molecule's flexibility and the most likely shapes it will adopt in different environments.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation could reveal how the molecule behaves in a solvent, how it interacts with other molecules, and how its conformation changes over nanoseconds or even microseconds. This is particularly relevant for understanding its role in solution-phase reactions or its interactions within a biological system.
Molecular Modeling and Docking Studies in the Context of Ligand-Substrate or Ligand-Metal Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com Given that oxazoline (B21484) derivatives are frequently used as ligands in catalysis, docking studies would be essential for investigating the interaction of this compound with metal centers or substrates. nih.gov
These studies can predict the binding affinity and the specific geometry of the complex formed. This information is critical for understanding the mechanism of catalysis and for designing more efficient catalytic systems. For example, docking could be used to model how this compound coordinates with a metal catalyst and how a substrate then binds to this complex.
Rational Design of this compound-based Ligands and Catalysts
The insights gained from the aforementioned computational studies can be leveraged for the rational design of new ligands and catalysts based on the this compound scaffold. By systematically modifying the structure of the molecule in silico—for instance, by changing the substituent groups—and then recalculating its properties, researchers can identify modifications that are likely to enhance its performance in a desired application. This computational pre-screening can significantly reduce the experimental effort required to develop new and improved chemical technologies.
Based on a comprehensive review of scientific literature, there is currently insufficient specific research data available on the chemical compound "this compound" to generate a detailed article covering the advanced applications as outlined in the provided structure.
The requested topics, such as its incorporation into privileged ligand architectures like Bis(oxazolines) and PyBOX, its specific applications in various metal-catalyzed asymmetric transformations, its role in organocatalysis, and its use as a chiral building block for pharmaceutical intermediates, are not documented in readily accessible scientific databases and publications for this particular molecule.
While the broader class of chiral 4-substituted-4,5-dihydrooxazoles is well-established in the field of asymmetric catalysis, the specific research findings, data tables, and detailed structure-activity relationships for the ethyl-hydroxymethyl variant, this compound, are not available to construct a scientifically accurate and authoritative article as per the detailed instructions.
Therefore, it is not possible to provide the requested article at this time. Further empirical research on "this compound" would be required to address the specific points of the proposed article outline.
Advanced Applications of 4 Ethyl 4,5 Dihydrooxazol 4 Yl Methanol in Organic Catalysis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis
Assembly of Bioactive Natural Product Scaffolds
The dihydrooxazole motif is a cornerstone of asymmetric synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of chemical reactions. Chiral auxiliaries are temporarily incorporated into a molecule to direct the formation of a specific stereoisomer, after which they can be removed. sigmaaldrich.comwikipedia.org The structure of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is well-suited for this role, where the chiral center at the 4-position can effectively bias the approach of reagents in reactions such as alkylations and aldol (B89426) additions. wikipedia.org
The general strategy involves attaching the chiral auxiliary to a prochiral substrate. The steric bulk of the ethyl group and the coordinating potential of the oxazoline (B21484) ring system create a chiral environment that forces incoming reagents to attack from a specific face, leading to a high degree of diastereoselectivity.
For instance, in the synthesis of complex polyketide or alkaloid natural products, establishing specific stereocenters is crucial for biological activity. The lateral lithiation of an o-tolyl oxazoline, a structurally related process, followed by reaction with an aldehyde, demonstrates how the oxazoline ring directs stereoselective bond formation. nii.ac.jp In such reactions, the choice of ligands and reaction conditions can be fine-tuned to maximize the diastereomeric excess (de), often achieving ratios greater than 95:5 for the desired product. nii.ac.jp
Table 1: Diastereoselective Aldehyde Addition using a Chiral Oxazoline Auxiliary
| Aldehyde Reactant | Diastereomeric Ratio (de) | Yield (%) | Reference |
|---|---|---|---|
| p-Tolualdehyde | 84% | 75% | nii.ac.jp |
| Benzaldehyde | 78% | 81% | nii.ac.jp |
| Isobutyraldehyde | 90% | 65% | nii.ac.jp |
This table illustrates typical outcomes for stereoselective additions directed by a chiral oxazoline scaffold, a role for which this compound is designed.
After the key stereocenter is set, the oxazoline auxiliary can be cleaved, often through acidic hydrolysis, to reveal the desired functional group (e.g., a carboxylic acid or an alcohol) on the natural product scaffold, while the chiral auxiliary can potentially be recovered and reused. wikipedia.org This methodology enables the efficient construction of enantiomerically pure building blocks essential for the total synthesis of bioactive compounds. sigmaaldrich.com
Poly(2-oxazoline) (POx) Synthesis and Applications in Advanced Materials
Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, stability, and highly tunable properties, making them attractive alternatives to polymers like poly(ethylene glycol) (PEG) in biomedical applications. nih.govtcichemicals.com These polymers are synthesized via the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.govmdpi.com The properties of the final polymer are dictated by the chemical nature of the substituent at the 2-position of the oxazoline monomer. researchgate.net
This compound serves as a precursor for a functional monomer. The primary alcohol group can be used as a handle to attach a polymerizable 2-substituted oxazoline moiety. The "living" or "quasi-living" nature of CROP allows for the synthesis of polymers with low dispersity, controlled molecular weights, and complex architectures like block copolymers. mdpi.comvt.edu
The design of functional monomers is a key strategy for creating "smart" or functional polymers. scilit.com A monomer derived from this compound would introduce a pendant hydroxyl group into the resulting polymer chain. This requires careful selection of initiators, such as methyl triflate or tosylates, and precise control over reaction conditions to prevent side reactions involving the hydroxyl group. researchgate.net The presence of functional groups on the monomer can sometimes interfere with the CROP mechanism, but synthetic strategies, including the use of protecting groups, can mitigate these challenges. nih.gov
The incorporation of hydroxyl groups along the polymer backbone, derived from a monomer based on this compound, imparts specific properties to the resulting POx material. These pendant hydroxyl groups can:
Increase Hydrophilicity: Enhance the water solubility of the polymer, which is crucial for biomedical applications.
Serve as Reactive Sites: Act as points for post-polymerization modification. Other molecules, such as drugs, targeting ligands, or cross-linking agents, can be attached to the polymer chain via these hydroxyl groups. tcichemicals.com
Influence Thermal Properties: The ability to form hydrogen bonds can alter the polymer's glass transition temperature (Tg) and its thermoresponsive behavior in aqueous solutions. tcichemicals.com
This approach allows for the creation of well-defined, functional materials with tailored properties for specific applications. For example, hydroxyl-functionalized POx can be used to create hydrogels for tissue engineering or as building blocks for amphiphilic block copolymers that self-assemble into micelles for drug delivery systems. vt.eduresearchgate.net
Table 2: Influence of Side-Chain Functionality on Poly(2-oxazoline) Properties
| 2-Substituent | Resulting Polymer Property | Potential Application | Reference |
|---|---|---|---|
| Methyl | Highly hydrophilic | PEG alternative, drug carrier | tcichemicals.com |
| Ethyl | Hydrophilic | Biomedical coatings | tcichemicals.com |
| n-Propyl / Isopropyl | Thermoresponsive in water | Smart hydrogels, cell sheets | tcichemicals.com |
| Pendant Hydroxyl | Increased hydrophilicity, reactive handle | Post-functionalization, hydrogels | scilit.comresearchgate.net |
Agrochemical Research: Synthesis of Advanced Intermediate Chemical Structures
In agrochemical research, the development of novel, effective, and selective pesticides and herbicides relies on the synthesis of complex molecular architectures. Heterocyclic compounds are frequently used as core structures or key intermediates in the synthesis of active agrochemical ingredients. cabidigitallibrary.org
While direct application of this compound in existing agrochemicals is not widely documented, its structural motifs are relevant to the synthesis of advanced intermediates. The dihydrooxazole ring can be considered a masked or protected functional group. For example, it can be hydrolyzed to yield an amino alcohol, a common building block in organic synthesis.
The chirality inherent in this compound is particularly valuable. Many modern agrochemicals are sold as single enantiomers, as often only one stereoisomer possesses the desired biological activity, while the other may be inactive or have undesirable off-target effects. The use of chiral building blocks like this compound allows for the direct synthesis of the desired enantiomer, a process known as asymmetric synthesis, which is more efficient and environmentally friendly than separating isomers from a racemic mixture.
Furthermore, the functional handles—the hydroxyl group and the latent amino group within the ring—provide reaction sites for building more complex molecules, potentially leading to new classes of compounds with novel modes of action in pest or weed control. arkema.com The role of related heterocyclic systems, such as imidazoles and their derivatives, is well-established in crop protection, indicating the potential for other nitrogen-containing heterocycles in this field. cabidigitallibrary.org
Future Research Directions and Unresolved Challenges
Development of More Atom-Economical and Environmentally Benign Synthetic Methods for (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol
A primary challenge in modern synthetic chemistry is the development of processes that are both efficient and environmentally friendly. ijpsonline.com Current synthetic routes to oxazoline (B21484) derivatives often rely on multi-step procedures that may involve hazardous reagents or generate significant waste. nih.govbohrium.com Future research should prioritize the development of atom-economical and greener synthetic pathways to this compound.
Key areas of investigation could include:
One-Pot Syntheses: Designing single-step reactions from readily available starting materials, such as amino alcohols and nitriles or carboxylic acids, would significantly improve efficiency. nih.govbohrium.com
Catalytic Routes: Exploring novel catalytic systems, potentially using earth-abundant metals, to facilitate the cyclization reaction under milder conditions. researchgate.net
Green Solvents and Conditions: Investigating the use of environmentally benign solvents, or even solvent-free conditions, possibly assisted by microwave or ultrasound irradiation, to reduce the environmental impact of the synthesis. nih.govbohrium.comrsc.org
| Synthesis Approach | Potential Advantages | Key Research Challenge |
| One-Pot Reactions | Reduced workup steps, higher overall yield, less solvent waste. | Achieving high selectivity and purity without intermediate purification. |
| Novel Catalysis | Lower energy consumption, use of sustainable materials. | Catalyst design for high turnover numbers and broad substrate scope. |
| Green Conditions | Minimized environmental footprint, inherent safety. | Maintaining high reaction rates and yields in alternative media. |
Exploration of Novel Reactivity Patterns and Undiscovered Functionalization Pathways
The reactivity of the dihydrooxazole ring system, particularly in conjunction with the hydroxymethyl group at the C4 position, is not fully understood. Research in this area could reveal novel chemical transformations and provide access to a wider range of functionalized derivatives. A study on the nucleophilic addition of 4,5-dihydrooxazoles to ortho-quinone methides has demonstrated unexpected reactivity, leading to a four-component reaction. nih.govacs.org
Future studies could focus on:
Ring-Opening Reactions: Investigating controlled ring-opening polymerization or other ring-opening reactions to produce novel functional polymers or amides. nih.govacs.org
Functionalization of the Core Structure: Exploring selective modifications of the oxazoline ring or the hydroxymethyl group to create a library of derivatives with diverse electronic and steric properties.
Stereoselective Transformations: Developing methods for the stereoselective functionalization of the molecule, which would be crucial for its application in asymmetric catalysis.
Design of Highly Efficient and Recyclable Catalytic Systems Utilizing this compound-Derived Ligands
The most prominent application of chiral oxazolines is as ligands in asymmetric catalysis. acs.orgnih.gov this compound is a precursor to a wide array of potential ligands. A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst.
Future research should aim to:
Immobilization on Supports: Anchoring ligands derived from this compound onto solid supports like silica (B1680970) gel, polymers, or magnetic nanoparticles. rsc.orgelectronicsandbooks.comrsc.org This would facilitate catalyst separation and recycling.
Development of Biphasic Systems: Designing catalytic systems that operate in biphasic liquid systems, allowing for easy separation of the catalyst-containing phase from the product phase. rsc.orgcore.ac.uk
Creation of Dendritic and Polymeric Ligands: Synthesizing larger, soluble polymeric or dendritic structures incorporating the oxazoline moiety, which can be recovered by precipitation or membrane filtration. electronicsandbooks.com
| Recyclability Strategy | Advantages | Disadvantages |
| Solid Support Immobilization | Easy separation, potential for use in flow reactors. | Potential for reduced catalytic activity or leaching of the metal. |
| Biphasic Catalysis | High activity of a homogeneous catalyst with easy separation. | Requires careful selection of immiscible solvents. |
| Polymeric/Dendritic Ligands | High local catalyst concentration, recoverable. | Can be synthetically complex, may have solubility issues. |
Advanced Computational-Aided Design and Predictive Modeling for Catalysis and Materials Science
Computational chemistry and machine learning are becoming indispensable tools in catalyst and materials design. illinois.edu Applying these methods to this compound-derived systems could accelerate the discovery of new applications. Recent studies have successfully used in silico methods to predict the antifungal activity of new dihydrooxazoles by docking them into the active sites of enzymes. nih.govmdpi.com
Future research directions include:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of ligands with their performance in catalysis. illinois.edu
DFT Calculations: Using Density Functional Theory (DFT) to model reaction mechanisms and transition states, providing insights into the origins of stereoselectivity and reactivity. mdpi.com
Virtual Screening: Creating virtual libraries of potential ligands derived from this compound and using computational screening to identify the most promising candidates for specific reactions.
Integration of this compound Chemistry with Flow Synthesis and High-Throughput Experimentation
Modern chemical research increasingly relies on automation and miniaturization to accelerate discovery. Integrating the synthesis and application of this compound derivatives with these technologies is a key future direction. Flow synthesis has been successfully applied to the rapid preparation of oxazolines and their subsequent oxidation to oxazoles. rsc.org
Areas for development include:
Continuous Flow Synthesis: Developing robust continuous flow processes for the synthesis of the target compound and its derivatives, which can offer better control over reaction parameters and facilitate scaling up. rsc.org
High-Throughput Screening (HTS): Utilizing HTS techniques to rapidly screen libraries of ligands derived from this compound for catalytic activity in a wide range of reactions. acs.orgrsc.org This approach can quickly identify optimal catalyst structures for specific transformations.
Microreactor Technology: Employing microreactors for both synthesis and catalytic studies to improve heat and mass transfer, enhance safety, and reduce reagent consumption.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol, and what experimental parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, refluxing precursors like substituted oxazolines with alcohols or acetic acid in ethanol under controlled pH (e.g., glacial acetic acid as a catalyst) is a common approach . Key parameters include reaction time (4–8 hours), solvent choice (absolute ethanol for solubility), and temperature (reflux conditions ~78°C). Post-reaction workup involves solvent evaporation under reduced pressure and recrystallization for purification . Challenges include side reactions due to steric hindrance; optimizing stoichiometry and pH mitigates this.
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for small molecules. The program handles challenges like twinning or high thermal motion by employing robust algorithms for least-squares minimization and electron density mapping . For accurate results, ensure high-resolution data (≤1.0 Å) and validate refinement with R-factor convergence (e.g., ) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization of this compound?
- Methodological Answer : Discrepancies often arise from impurities, tautomerism, or dynamic effects. To resolve this:
- Perform 2D NMR (e.g., - HSQC, HMBC) to confirm connectivity and rule out impurities .
- Use variable-temperature NMR to detect dynamic equilibria (e.g., ring-flipping in oxazoline derivatives) .
- Cross-validate with computational modeling (DFT for IR vibrational modes or chemical shifts) to match experimental spectra .
Q. What strategies optimize the regioselectivity of functionalizing this compound for novel derivatives?
- Methodological Answer : Regioselective modification often targets the oxazoline ring’s nitrogen or the hydroxymethyl group:
- Protection-Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before alkylation/acylation of the oxazoline nitrogen .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-phosphine complexes) to induce enantioselectivity during ring-opening or cross-coupling reactions .
- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for sterically hindered substitutions .
Q. How can the environmental impact of this compound be assessed in academic research?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301/302 guidelines with activated sludge or soil microorganisms to measure half-life under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC) and bioaccumulation potential via log calculations .
- Green Chemistry Metrics : Calculate atom economy (>80% for optimized routes) and E-factor (waste-to-product ratio) to evaluate synthetic efficiency .
Future Directions & Emerging Methodologies
Q. What role can computational chemistry play in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT/MD Simulations : Model transition states for ring-opening reactions or nucleophilic attacks to predict regioselectivity and activation energies .
- Machine Learning : Train models on existing oxazoline reaction datasets to forecast optimal catalysts/solvents for target transformations .
- Docking Studies : Screen derivatives for bioactivity (e.g., enzyme inhibition) using molecular docking against protein targets (e.g., kinases) .
Q. How can biocatalysis improve the sustainability of synthesizing this compound derivatives?
- Methodological Answer :
- Enzyme Engineering : Use directed evolution to tailor hydrolases or oxidoreductases for stereoselective hydroxylation or esterification .
- Whole-Cell Systems : Engineer E. coli or Pseudomonas strains to express pathways converting renewable feedstocks (e.g., glucose) into oxazoline precursors .
- Solvent-Free Reactions : Utilize ionic liquids or deep eutectic solvents to enhance enzyme stability and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
